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Introduction

Odevixibat, sold under the brand name Bylvay, is a first-in-class, potent, and selective inhibitor
of the ileal bile acid transporter (IBAT).[1][2] It is a non-systemic drug that acts locally in the
distal ileum to reduce the reabsorption of bile acids, offering a targeted therapeutic approach
for cholestatic liver diseases.[3][4][5] Developed by Albireo Pharma, it was first approved in
2021 for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis
(PFIC).[2][6] This guide provides a technical overview of the bioactivity of Odevixibat, focusing
on its mechanism of action, experimental evaluation, and key quantitative data.

A note on Odevixibat-d5: This document focuses on the bioactivity of Odevixibat. Deuterated
analogues, such as Odevixibat-d5, are typically synthesized for use as internal standards in
analytical methods, like mass spectrometry, to support pharmacokinetic studies. The deuterium
labeling is not intended to alter the molecule's primary biological activity; therefore, the data
presented for Odevixibat is directly relevant to the bioactivity of its deuterated form.

Mechanism of Action: Interrupting Enterohepatic
Circulation

Odevixibat's therapeutic effect is centered on its ability to reversibly inhibit the ileal bile acid
transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or
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SLC10A2).[1][7][]

Under normal physiological conditions, approximately 95% of bile acids secreted into the
intestine are reabsorbed in the terminal ileum via IBAT and returned to the liver through the
portal vein.[4][7] This process is known as enterohepatic circulation. In cholestatic diseases like
PFIC, impaired bile flow leads to an accumulation of bile acids in the liver and bloodstream,
causing severe pruritus and progressive liver damage.[7]

Odevixibat acts locally in the gut to block this reabsorption pathway.[3][9] This targeted
inhibition leads to several downstream effects:

Increased Fecal Bile Acid Excretion: By preventing reuptake, Odevixibat diverts bile acids for
excretion in the feces.[3][7]

e Reduction of the Bile Acid Pool: The disruption of enterohepatic circulation decreases the
overall size of the bile acid pool.[3]

o Lowered Serum Bile Acid (sBA) Levels: Consequently, the concentration of toxic bile acids in
the bloodstream is reduced, which is believed to be the primary mechanism for the
alleviation of pruritus.[3][7]

e Modulation of FXR Signaling: Reduced bile acid return to the liver may decrease the
stimulation of the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid
synthesis. This can lead to a reduction in the feedback inhibition of bile acid production.[1]

Diagram 1. Mechanism of Action of Odevixibat.

Experimental Protocols for Bioactivity Assessment

The bioactivity and clinical efficacy of Odevixibat were primarily established through the
PEDFIC 1 (NCT03566238) and PEDFIC 2 (NCT03659916) clinical trials. The protocol for the
pivotal PEDFIC 1 study is detailed below.

PEDFIC 1 (NCT03566238) Phase 3 Trial Protocol

o Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial
designed to evaluate the efficacy and safety of Odevixibat in children with PFIC.[5][10]
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Patient Population: The study enrolled 62 patients meeting the following criteria:[5][11]
o Age: 6 months to 18 years.
o Diagnosis: Genetically confirmed PFIC type 1 or type 2.

o Clinical Signs: History of significant pruritus and elevated baseline serum bile acids (>100
pmol/L).[5]

Treatment and Dosing: Patients were randomized in a 1:1:1 ratio to one of three arms for 24
weeks:[10][11]

o Odevixibat Low Dose: 40 ug/kg/day, administered orally.
o Odevixibat High Dose: 120 pg/kg/day, administered orally.
o Placebo: Administered orally.

Primary Efficacy Endpoints: The trial had two primary endpoints to meet different regulatory
requirements:

o Pruritus Assessment (U.S. FDA): The proportion of positive pruritus assessments (PPAS),
defined as a caregiver-observed scratching score of 0 (no scratching) or 1 (a little
scratching) on a 0-4 ordinal scale recorded in an electronic diary.[5]

o Serum Bile Acid (sBA) Response (EMA): The proportion of patients achieving a >70%
reduction in sBA from baseline or reaching an sBA level of <70 pmol/L.

Method of Assessment:

o sBA Measurement: Serum bile acid levels were quantified at a central laboratory using a
validated commercial enzyme cycling assay.[12]

o Pruritus Measurement: Caregivers recorded the severity of the patient's scratching twice
daily using the 5-point Observer-Reported Outcome (ObsRO) scale.[5]
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Diagram 2. Simplified Workflow of the PEDFIC 1 Clinical Trial.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from clinical and preclinical

investigations of Odevixibat.

Table 1: Pharmacodynamic Effects of Odevixibat on Bile Acid Levels

Effect on Bile Acid

Daily Dose Duration Citation(s)
AUC*

1.5 mg - 43% reduction [6][8]

3.0mg 1 week 56% reduction [6][8]
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Area Under the Curve, a measure of drug exposure over time.

Table 2: Clinical Efficacy in PFIC (24-Week PEDFIC 1 Trial)

Odevixibat (40

& 120
Endpoint Placebo (n=20) P-value Citation(s)
ug/kglday
combined)
Pruritus
Assessment
Positive Pruritus
28.7% 53.5% 0.004 [13]
Assessments
Clinically
Meaningful 10.5% 42.9% -
Improvement*
Serum Bile Acid
(sBA) Response
Mean Change in
+13.1 -114.3 -
sBA (umol/L)
% Responders
(=70% sBA 0% 33.3% 0.003 [13]

reduction)

Defined as a drop in pruritus score of 21.0 point on a 0-4 scale.

Table 3: Pharmacokinetic Parameters of Odevixibat
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Parameter Value Condition Citation(s)
Systemic o o .
. Minimal Oral Administration [3][5]
Absorption
Peak Plasma Conc. Healthy adults, single
0.47 ng/mL [1]

(Cmax)

7.2 mg dose

Area Under Curve

2.19 ng-hr/mL
(AUC)

Healthy adults, single ]
7.2 mg dose

Plasma Concentration
0.06 - 0.72 ng/mL
Range

Pediatric patients
(6mo - 17yr)

| Primary Elimination Route | Feces | >97% as

unchanged drug [[1] |

Table 4: Common Treatment-Emergent Adverse Events (PEDFIC 1 Trial)

Odevixibat (40 Odevixibat

Adverse Event Placebo (n=20) pgl/kg/day, (120 pglkglday, Citation(s)
n=23) n=19)

Diarrhea /

Frequent 10% (2 39% (9 21% (4 [5][11]

Bowel patients) patients) patients)

Movements
29% (approx. 7 29% (approx. 6

Fever 25% (5 patients) _0( PP _0( PP [10]
patients) patients)

Abdominal Pain - Common Common [1]

| Elevated Liver Enzymes | - | Reported, may require dose adjustment | Reported, may require

dose adjustment |[5] |

Conclusion

Odevixibat demonstrates a well-defined and highly targeted bioactivity profile. By selectively

inhibiting the ileal bile acid transporter, it effectively interrupts the enterohepatic circulation of
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bile acids, leading to a significant reduction in serum bile acid levels and a corresponding
improvement in the debilitating pruritus associated with PFIC.[13] Clinical data from robust,
placebo-controlled trials confirm its efficacy and establish a manageable safety profile, with the
most common adverse events being gastrointestinal in nature.[10][11] As a non-systemic, gut-
restricted therapy, Odevixibat represents a significant pharmacological advancement for
patients with cholestatic liver diseases.[9] Ongoing research continues to explore its utility in
other related conditions, such as Alagille syndrome and biliary atresia.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Preliminary Investigation into the Bioactivity of
Odevixibat: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12366386#preliminary-investigation-of-odevixibat-d5-
bioactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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